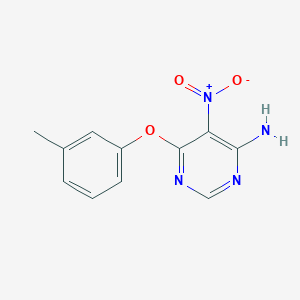
5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves several methods. The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The chemistry described in the papers was mainly carried out under microwave irradiation in an eco-friendly approach .Molecular Structure Analysis
Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The molecular structure of “5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” would be similar to other pyrimidine derivatives.Chemical Reactions Analysis
The chemical reactions of pyrimidines involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The specific reactions of “5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” would depend on the specific conditions and reagents used.Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- Reactions with Amines and Thiols: 4-amino-5-nitro-6-phenylethynylpyrimidines, similar in structure to 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine, engage in regio- and stereoselective addition reactions with primary and secondary amines and thiols (Čikotienė et al., 2007).
- Efficient Microwave-Assisted Synthesis: A study demonstrated the efficient synthesis of related 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones under microwave irradiation, which could be extended to compounds similar to 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine (Djekou et al., 2006).
- Nucleophilic Ring-Opening: The effects of nucleophiles on the structure of compounds like 6-nitrotriazolo[1,5-a]pyrimidinones have been studied, showing the potential for ring-opening reactions (Ulomsky et al., 2001).
- Synthesis and Chlorination: Research on pyrimidin-4-ols with 5-nitrogen functionality, akin to 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine, has explored various synthesis routes and chlorination reactions (Harnden & Hurst, 1990).
Biological and Medicinal Applications
- Antimicrobial Activities: The synthesis of pyridothienopyrimidines and related compounds demonstrated potential antimicrobial activities, suggesting similar uses for 5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine (Abdel-rahman et al., 2002).
- Synthesis of Tetrahydropteridine Stereosisomers: This study involved the synthesis of tetrahydropteridine C6-stereoisomers, indicating potential applications in biological systems (Bailey et al., 1992).
- Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines: Nitration of azolo[1,5-a]pyrimidin-7-amines led to nitration products in the pyrimidine ring, which could be relevant for similar compounds (Gazizov et al., 2020).
Sensors and Analytical Applications
- Colorimetric and Fluorometric Sensors: Novel pyrimidine-based receptors were synthesized, exhibiting potential as colorimetric and fluorometric turn-off sensors (Gupta et al., 2016).
Zukünftige Richtungen
The future directions for research on “5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine” and similar compounds could involve further exploration of their synthesis, properties, and biological activities. This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Eigenschaften
IUPAC Name |
6-(3-methylphenoxy)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7-3-2-4-8(5-7)18-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPMICYEIDJINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-(m-tolyloxy)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2802465.png)
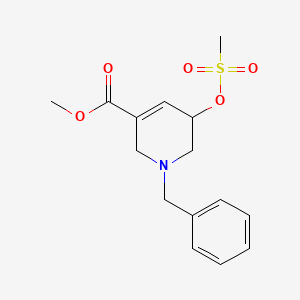
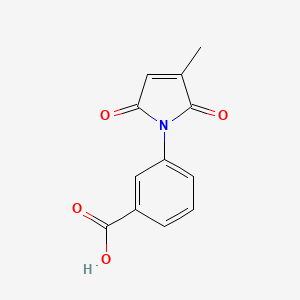
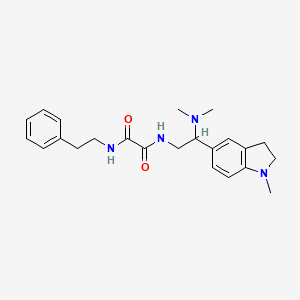
![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)
![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802473.png)

![Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2802475.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2802478.png)
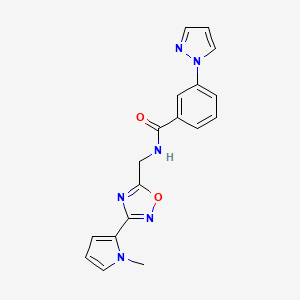
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2802481.png)